molecular formula C16H20O3 B14492144 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione CAS No. 63979-82-8

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione

Cat. No.: B14492144
CAS No.: 63979-82-8
M. Wt: 260.33 g/mol
InChI Key: OYNOZYCJSZYBNV-GFJZJREDSA-N
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Description

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is an organic compound with a complex structure that includes multiple prop-1-enyl groups attached to an oxolane-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione can be achieved through several methods. One common approach involves the dehydration of succinic acid using reagents such as acetyl chloride or phosphoryl chloride . Another method involves the catalytic hydrogenation of maleic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and other biomolecules through the formation of covalent bonds. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is unique due to its multiple prop-1-enyl groups, which confer distinct chemical properties and reactivity compared to simpler anhydrides. This makes it valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

63979-82-8

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C16H20O3/c1-5-9-15(10-6-2)13(17)19-14(18)16(15,11-7-3)12-8-4/h5-12H,1-4H3/b9-5-,10-6+,11-7+,12-8+

InChI Key

OYNOZYCJSZYBNV-GFJZJREDSA-N

Isomeric SMILES

C/C=C/C1(C(C(=O)OC1=O)(/C=C\C)/C=C/C)/C=C/C

Canonical SMILES

CC=CC1(C(=O)OC(=O)C1(C=CC)C=CC)C=CC

Origin of Product

United States

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